molecular formula C9H10N2O2 B1279428 N-cyclopropyl-2-nitroaniline CAS No. 55432-23-0

N-cyclopropyl-2-nitroaniline

Cat. No. B1279428
CAS RN: 55432-23-0
M. Wt: 178.19 g/mol
InChI Key: NPKZHUINIYQERL-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-nitroaniline is a compound that falls within the category of nitroanilines, which are characterized by a nitro group (-NO2) attached to an aniline structure. The presence of the cyclopropyl group attached to the nitrogen atom of the aniline ring adds steric and electronic effects that can influence the compound's reactivity and properties.

Synthesis Analysis

The synthesis of N-cyclopropyl-N-alkylanilines, which are closely related to N-cyclopropyl-2-nitroaniline, involves the reaction with nitrous acid in aqueous acetic acid. This process results in the cleavage of the cyclopropyl group and the formation of N-alkyl-N-nitrosoaniline derivatives. The reaction proceeds rapidly and is unaffected by the nature of the alkyl substituent, indicating a robust synthetic pathway .

Molecular Structure Analysis

The molecular structure of N-cyclopropyl-2-nitroaniline is not directly discussed in the provided papers. However, the structure can be inferred to involve a cyclopropyl group attached to the nitrogen of an aniline ring, with a nitro group positioned ortho to the cyclopropyl group. The steric hindrance and electronic effects of the cyclopropyl group are likely to influence the electronic distribution within the molecule, affecting its reactivity .

Chemical Reactions Analysis

The chemical reactivity of N-cyclopropyl-2-nitroaniline can be deduced from the reactions of similar compounds. For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the selective cleavage of the cyclopropyl group and supports a mechanism involving the formation of an amine radical cation followed by ring opening . Additionally, the formation of heterocyclic ions from N-oxides of related compounds under the action of strong acids and their subsequent conversions into other products indicates the potential for complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclopropyl-2-nitroaniline are not explicitly detailed in the provided papers. However, the properties of nitrocyclopropanes, which share structural similarities, have been extensively studied. These compounds are known for their stereoselective cyclopropanation methods and the formation of structures with energetic properties . The presence of the nitro group in N-cyclopropyl-2-nitroaniline would contribute to its reactivity and could potentially be exploited in the synthesis of natural products and synthetic analogues with diverse biological activities .

Scientific Research Applications

1. Mechanistic Probes in Nitrosation Reactions

N-cyclopropyl-2-nitroaniline and its derivatives have been utilized as mechanistic probes in the study of nitrosation reactions. For instance, a study conducted by Loeppky and Elomari (2000) focused on N-cyclopropyl-N-alkylanilines, which reacted rapidly to produce corresponding N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group. This reaction pathway supports a mechanism involving the formation of an amine radical cation, followed by rapid cyclopropyl ring opening, contributing to our understanding of these types of chemical reactions (Loeppky & Elomari, 2000).

2. Synthetic Precursors in Organic Synthesis

N-cyclopropyl-2-nitroaniline derivatives have been identified as valuable synthetic precursors. Research by Wurz and Charette (2005) demonstrated the use of doubly activated cyclopropanes, derived from reactions involving nitro and cyano cyclopropyl ketones, for the regiospecific synthesis of dihydropyrroles and pyrroles. These findings highlight the role of these compounds in facilitating access to functionally dense organic structures (Wurz & Charette, 2005).

3. Catalysis and Environmental Applications

In the field of catalysis and environmental science, N-cyclopropyl-2-nitroaniline-related compounds have been implicated. For example, research on the catalytic reduction of 2-nitroaniline, a structurally related compound, highlights the development of novel catalysts that reduce toxic nitroanilines to less harmful products. Such research is vital for addressing environmental contamination and devising efficient wastewater treatment methods (Naseem, Begum, & Farooqi, 2017).

4. Advanced Material Sciences

N-cyclopropyl-2-nitroaniline derivatives have applications in advanced material sciences. A study on the synthesis and physical characterization of new hydrophobic forms of solvatochromic N,N-dialkyl-p-nitroanilines, a related chemical class, demonstrates their utility in developing materials with unique optical and electronic properties. These materials are beneficial in various applications, including solvent polarity indicators and nonlinear optical properties (Mansour et al., 2001).

Safety And Hazards

N-cyclopropyl-2-nitroaniline has been classified under GHS07 for safety . The signal word for this compound is “Warning” and it has hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

N-cyclopropyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)10-7-5-6-7/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKZHUINIYQERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440680
Record name N-cyclopropyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-nitroaniline

CAS RN

55432-23-0
Record name N-cyclopropyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclopropyl-2-nitroaniline
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Synthesis routes and methods I

Procedure details

1-fluoro-2-nitrobenzene (1.85 mL, 175 mmol) and cyclopropanamine (2.43 mL, 35 mmol) were stirred in DMSO for 3 hours. Water was added (250 mL) and the mixture was extracted with ether (2×250 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and evaporated to afford title compound 380 (3.1 g, 99%) as an orange oil. MS (m/z): 178.9 (M+H). 1H NMR (CDCl3) δ (ppm): 8.15 (dd, J=8.6, 1.6 Hz, 1H), 8.09 (s, 1H), 7.49-7.45 (m, 1H), 7.32 (dd, J=8.6, 1.4 Hz, 1H), 6.72-6.67 (m, 1H), 2.60-2.58 (m, 1H), 0.94-0.89 (m, 2H), 0.68-0.64 (m, 2H).
Quantity
1.85 mL
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2.43 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

To a Solution of 1-Fluoro-2-Nitrobenzene (0.50 g, 3.5 Mmol) in Ethanol was Added cyclopropyl amine (0.60 g, 10.5 mmol). The solution was heated to 80° C. overnight and concentrated. The residue was purified by biotage column chromatography to give N-cyclopropyl-2-nitroaniline (0.60 g)
Quantity
0.5 g
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0.6 g
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Synthesis routes and methods III

Procedure details

To cyclopropylamine (27.3 g, 33.1 mL, 0.48 mol, 2.25 equiv; [CAS RN 765-30-0]) was added dropwise 2-fluoronitrobenzene (30.0 g, 0.21 mol, 1.0 equiv; [CAS RN 1493-27-2]) over 1 hours at 30° C. and stirring of the reaction mixture continued at room temperature for 18 h. The reaction mixture was extracted from a saturated aqueous solution of sodium bicarbonate (500 mL) with ethyl acetate (three times 300 mL) and the combined organic phases were dried over magnesium sulfate. Purification by silica gel column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a mixture of n-heptane:ethyl acetate (9:1) afforded 32.4 g (86%) of the title compound as a yellow oil. MS (ISP): m/z=178.0 [M+H]+.
Quantity
33.1 mL
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Quantity
30 g
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reactant
Reaction Step One
Yield
86%

Synthesis routes and methods IV

Procedure details

1-Chloro-2-nitroaniline (13 g, 0.082 mole) and 17.15 ml of cyclopropylamine were heated together at reflux temperature for 24 hours, cooled and poured into ethyl acetate. The organic solution was washed with a saturated brine solution (3×100 ml), dried with magnesium sulfate and concentrated to dryness. The residue was chromatographed on silica gel using 60% hexane in chloroform to give 2.04 g of the desired intermediate.
Name
1-Chloro-2-nitroaniline
Quantity
13 g
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17.15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Orjales, R Mosquera, L Labeaga… - Journal of medicinal …, 1997 - ACS Publications
… Thus, 2-chloronitrobenzene was heated with cyclopropylamine in a closed vessel to afford N-cyclopropyl-2-nitroaniline, which was hydrogenated over palladium/carbon, cyclized with …
Number of citations: 122 pubs.acs.org
I Tapia, L Alonso-Cires… - Journal of medicinal …, 1999 - ACS Publications
… 11 (R = c-Pr) were prepared following a previously described route: 26 2-chloronitrobenzene was heated with cyclopropylamine in a closed vessel to afford N-cyclopropyl-2-nitroaniline …
Number of citations: 55 pubs.acs.org
CD Aretz, MJ Morwitzer, AG Sanford… - ACS infectious …, 2019 - ACS Publications
Mosquito-borne arboviral diseases such as Zika, dengue fever, and chikungunya are transmitted to humans by infected adult female Aedes aegypti mosquitoes and affect a large …
Number of citations: 5 pubs.acs.org
J Hu, Y Wang, Y Li, D Cao, L Xu, SS Song… - European Journal of …, 2018 - Elsevier
… Scheme 1 5-bromo-N-cyclopropyl-2-nitroaniline (48). A solution of compound 47 (10 g, 45.45 mmol) and cyclopropanamine (6.3 mL, 90.91 mmol) in 1,2-dichloroethane (20 mL) was …
Number of citations: 19 www.sciencedirect.com
J Hu, Y Wang, Y Li, L Xu, D Cao, SS Song… - European Journal of …, 2017 - Elsevier
Recent years have seen much effort to discover new chemotypes of BRD4 inhibitors. Interestingly, some kinase inhibitors have been demonstrated to be potent bromodomain inhibitors, …
Number of citations: 33 www.sciencedirect.com
Z Shi, GB Hammond, B Xu - ACS omega, 2018 - ACS Publications
We have developed a substantially faster and greener technique for routine chemical reaction workups. We use silicone elastomer-coated glass powder (“FastWoRX”) as an absorbent …
Number of citations: 5 pubs.acs.org

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